4-Chloro-2,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF2. It is characterized by the presence of chlorine and fluorine substituents on a benzene ring, which significantly influence its chemical properties and reactivity. This compound is part of a broader class of halogenated aromatic compounds, known for their diverse applications in chemical synthesis, agrochemicals, and pharmaceuticals.
The compound can be synthesized through various methods, primarily involving the halogenation of benzene derivatives. Its molecular weight is approximately 192.55 g/mol, making it a relatively light halogenated aromatic compound.
4-Chloro-2,6-difluorobenzotrifluoride falls under the category of halogenated aromatic hydrocarbons. These compounds are often classified based on their functional groups and the types of halogens present. The specific arrangement of chlorine and fluorine atoms contributes to its unique reactivity profile.
The synthesis of 4-chloro-2,6-difluorobenzotrifluoride typically involves several steps:
The typical reaction conditions include:
The molecular structure of 4-chloro-2,6-difluorobenzotrifluoride features a benzene ring with three substituents:
4-Chloro-2,6-difluorobenzotrifluoride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-chloro-2,6-difluorobenzotrifluoride involves its interaction with biological targets:
Relevant data includes:
4-Chloro-2,6-difluorobenzotrifluoride has several scientific uses:
The synthesis of 4-chloro-2,6-difluorobenzotrifluoride (C~7~H~2~ClF~5~, MW 216.54) relies heavily on sequential halogenation reactions catalyzed by Lewis acids and specialized fluorination catalysts. The strategic introduction of chlorine and fluorine atoms at specific positions on the benzotrifluoride scaffold presents significant regiochemical challenges. Japanese patent JP2010013388A demonstrates that chlorination of para-substituted fluorobenzenes using chlorine gas under iron(III) chloride catalysis (1-5 mol%) at 50-80°C achieves selective ortho-chlorination relative to the fluorine substituent, yielding key intermediates like 3-chloro-4-fluorobenzotrifluoride [2]. For fluorination steps, potassium fluoride in polar aprotic solvents (dimethyl sulfoxide, sulfolane) at elevated temperatures (160-200°C) facilitates nucleophilic aromatic substitution, particularly effective when activated ortho- or para- to electron-withdrawing trifluoromethyl groups [8]. Halogen exchange (halex) reactions employing anhydrous potassium fluoride require phase-transfer catalysts or high-boiling solvents to achieve practical reaction rates and yields exceeding 85% for difluoro intermediates [8].
Table 1: Catalytic Systems for Halogenation Steps in Benzotrifluoride Synthesis
Reaction Type | Catalyst | Temperature Range | Key Intermediate | Reported Yield |
---|---|---|---|---|
Chlorination | FeCl~3~ (1-5 mol%) | 50-80°C | 3-Chloro-4-fluorobenzotrifluoride | 70-85% [2] |
Fluorination (Halex) | KF/Crown Ether | 160-180°C | 2,6-Difluorobenzonitrile | >85% [8] |
Trifluoromethylation | CuI/Phenanthroline | 120-150°C | 4-Chlorobenzotrifluoride | 75% [5] |
Efficient synthesis requires careful optimization of reaction sequences starting from readily available precursors like 4-chlorobenzotrifluoride (C~7~H~4~ClF~3~, 98% purity, bp 136-138°C) [5]. A representative pathway involves: (1) directed ortho-metalation of 4-chlorobenzotrifluoride followed by electrophilic fluorination, (2) catalytic chlorination at the ortho-position relative to the trifluoromethyl group, and (3) final fluorination via halogen exchange. Each step necessitates precise control of stoichiometry, temperature, and residence time to minimize polyhalogenation and hydrolysis byproducts. Distillation proves critical for isolating intermediates like 4-chloro-2-fluorobenzotrifluoride (C~7~H~3~ClF~4~, CAS 94444-59-4) [4] [6] with purities >95% before subsequent reactions. Reaction solvent selection dramatically impacts yield trajectories—high-boiling polar solvents like dimethyl sulfoxide facilitate fluorination kinetics but complicate product recovery. Japanese researchers achieved isolated yields of 73% for 3-chloro-4-fluorobenzotrifluoride through optimized fractional distillation under reduced pressure (15 mmHg, boiling point 135°C) [2] [6].
Table 2: Multi-Step Pathway Optimization Parameters
Step | Key Intermediate | Optimal Solvent | Temperature | Critical Purification Method |
---|---|---|---|---|
Initial Halogenation | 4-Chloro-2-fluorobenzoic acid | Water/Aqueous base | 204-208°C (mp) | Crystallization [3] [7] |
Trifluoromethylation | 4-Chlorobenzotrifluoride | Toluene | 136-138°C | Distillation [5] |
Directed Fluorination | 4-Chloro-2-fluorobenzotrifluoride | Sulfolane | 160-180°C | Vacuum Distillation [4] [8] |
Phase-transfer catalysts (PTCs) enable efficient halogen exchange under milder conditions by solubilizing inorganic fluorides in organic media. Crown ethers (18-crown-6) and tetraalkylammonium salts (tetrabutylammonium bromide) dramatically enhance the reactivity of potassium fluoride in dichloro-difluoro displacement reactions. The PTC forms lipophilic complexes with K⁺ ions, making fluoride anions more accessible for nucleophilic substitution at the ortho-position relative to the trifluoromethyl group [8]. Chinese patent CN104788341A demonstrates that substituting conventional high-temperature fluorination (180-220°C) with PTC-mediated reactions at 90-120°C reduces decomposition of sensitive benzotrifluoride intermediates while maintaining yields exceeding 80% for 2,6-difluorobenzonitrile analogs [8]. Catalyst loading optimization (5-15 mol%) proves essential—insufficient catalyst fails to accelerate reactions, while excess amounts complicate product isolation and increase costs. Quaternary ammonium salts with longer alkyl chains (e.g., cetyltrimethylammonium bromide) show particular efficacy in heterogeneous fluorination mixtures by stabilizing the interfacial transfer of fluoride ions into toluene or chlorobenzene solvents [8].
Table 3: Phase-Transfer Catalyst Performance in Fluorination Reactions
Catalyst Type | Reaction Temperature | Substrate | Reaction Time | Yield Improvement vs. Non-Catalyzed |
---|---|---|---|---|
18-Crown-6 (5 mol%) | 100°C | 2,6-Dichlorobenzonitrile | 8 h | 45% → 82% [8] |
Tetrabutylammonium bromide (10 mol%) | 120°C | 4-Chloro-3-fluorobenzotrifluoride | 6 h | 38% → 76% [6] [8] |
Benzyltriethylammonium chloride (15 mol%) | 90°C | 2-Chloro-6-fluorobenzotrifluoride | 10 h | 42% → 79% [4] [8] |
Sustainable synthesis of polychlorofluorobenzotrifluorides emphasizes waste minimization through solvent recovery, catalytic metal reduction, and atom-efficient reactions. Key strategies include: (1) Replacing stoichiometric chlorinating agents (sulfuryl chloride) with catalytic chlorine gas over iron-based catalysts cuts chloride salt waste by >60% [2]. (2) Implementing continuous distillation systems for solvent recycling—particularly for high-boiling polar solvents like dimethyl sulfoxide and sulfolane—reduces process mass intensity by 40-50% [8]. (3) Optimized fluorine inventory management via in-situ generation of anhydrous hydrogen fluoride from fluorite avoids hazardous fluoride storage and improves atom economy. The synthesis of 4-chloro-2,6-difluorobenzotrifluoride generates substantial inorganic salts (KCl, NaHSO~4~) during halogen exchange; patent CN104788341A demonstrates that switching from dichloro precursors to fluorination of chlorobenzotrifluorides reduces stoichiometric waste by 35% through decreased halide exchange stoichiometry [8]. Life-cycle assessments reveal that integrated solvent recovery and catalyst reuse protocols can lower the E-factor (kg waste/kg product) from >15 in conventional routes to <5 in optimized processes [2] [8].
Table 4: Environmental Impact Metrics for Benzotrifluoride Synthesis
Process Modification | Byproduct Reduction | E-Factor Improvement | Key Enabling Technology |
---|---|---|---|
Catalytic Chlorination | 60% less NaCl | 8.2 → 3.7 | FeCl~3~ catalysis with Cl~2~ gas [2] |
PTC-Mediated Fluorination | 45% less KF usage | 10.1 → 5.9 | Crown ether/KF complexes [8] |
Solvent Recovery System | 70% DMSO recycled | 6.8 → 4.3 | Thin-film evaporators [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8